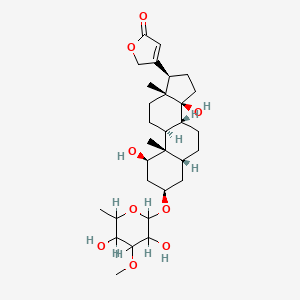

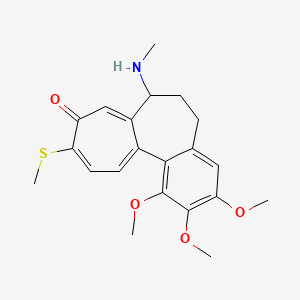

(4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, like 4-Halo-5-hydroxyfuran-2(5H)-ones, involves an efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogens, yielding moderate to good yields. These reactions are notable for their efficiency and the ability to establish the structure of the products through X-ray single-crystal diffraction studies, as demonstrated in the synthesis of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" is often confirmed through X-ray single-crystal diffraction, which reveals detailed insights into the stereochemistry and spatial arrangement of atoms within the molecule. This analytical method is pivotal for understanding the compound's reactivity and potential applications in synthetic chemistry.

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, leveraging the reactivity of their furan ring, hydroxyl, and hydroxymethyl groups. These reactions can include halolactonization, hydroxylation, and polymerization, leading to the formation of novel biobased polyesters and other significant compounds. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters showcases the compound's versatility in chemical synthesis (Jiang et al., 2014).

Wissenschaftliche Forschungsanwendungen

DNA-Schädigung und Reparaturmechanismen

2-Desoxyribonolacton (L) wird als ein wichtiges Produkt der Strahlungsschädigung von DNA erkannt. Es entsteht in Gegenwart aromatischer Iodoniumderivate, die als Strahlensensibilisatoren wirken. Diese Läsion ist besonders interessant, da sie kovalent mit der DNA-Polymerase β und der Endonuklease III vernetzen kann, was möglicherweise DNA-Reparaturprozesse blockiert {svg_1}. Die Untersuchung von 2-Desoxyribonolacton trägt zum Verständnis der Wege der DNA-Schädigung und der Mechanismen bei, mit denen Zellen solche Läsionen reparieren.

Entwicklung von Strahlensensibilisatoren

Die selektive Erzeugung von 2-Desoxyribonolacton-Läsionen durch aromatische Iodoniumderivate unter Bestrahlung deutet auf eine mögliche Anwendung bei der Entwicklung neuer Strahlensensibilisatoren hin {svg_2}. Diese Verbindungen könnten verwendet werden, um die Wirksamkeit der Strahlentherapie bei der Krebsbehandlung zu verbessern, indem sie gezielt die DNA von Krebszellen schädigen.

DNA-basierte Nanogeräte

Die Bildung von 2-Desoxyribonolacton in DNA hat Auswirkungen auf die Entwicklung von DNA-basierten elektronischen Nanogeräten. Seine Entstehung innerhalb bestimmter Sequenzen nach Bestrahlung zeigt, dass es verwendet werden könnte, um DNA-Sequenzen mit bestimmten Eigenschaften zu erzeugen, die nützlich für die Konstruktion von Nanogeräten sind {svg_3}.

Verständnis der Ladungsmigration in DNA

Die Untersuchung von 2-Desoxyribonolacton trägt auch zu unserem Verständnis der Ladungsmigration in DNA bei. Dieses Wissen ist sowohl für die Biologie als auch für die Technik von entscheidender Bedeutung, da es oxidativen DNA-Schaden und die Entwicklung von DNA-basierten elektronischen Geräten beeinflussen kann {svg_4}.

Untersuchung von Protein-DNA-Wechselwirkungen

5-Bromouracil-substituierte DNA, die nach Bestrahlung zur Bildung von 2-Desoxyribonolacton führt, wurde zur Untersuchung von Protein-DNA-Wechselwirkungen verwendet. Die durch diese Verbindung induzierten Veränderungen können Aufschluss darüber geben, wie Proteine mit DNA interagieren und möglicherweise die Genexpression beeinflussen {svg_5}.

Forschung an Antitumor-Antibiotika

2-Desoxyribonolacton ist auch ein Produkt der DNA-Schädigung, die durch Enediin-Antitumor-Antibiotika induziert wird. Diese Antibiotika sind eine Klasse von Chemotherapeutika, die DNA-Spaltung verursachen können, und das Verständnis der Rolle von 2-Desoxyribonolacton in ihrem Wirkmechanismus ist entscheidend für die Entwicklung effektiverer Krebsbehandlungen {svg_6}.

DNA-Schädigung durch Kupfer-Phenanthrolin

Diese Verbindung kann als Zwischenprodukt bei der DNA-Schädigung durch Kupfer-Phenanthrolin-Komplexe dienen. Diese Komplexe sind bekannt dafür, DNA zu spalten und werden wegen ihrer möglichen therapeutischen Anwendungen untersucht, einschließlich als Antikrebs- und Antivirale {svg_7}.

Wirkmechanismus

Target of Action

The primary target of 2-Deoxyribonolactone is DNA. It is a C1’-oxidized abasic site damage generated by a radical attack on DNA . This compound interacts with DNA and can cause significant changes in its structure and function .

Mode of Action

2-Deoxyribonolactone interacts with its target, DNA, by causing damage at the abasic site. This damage is generated by a radical attack on the DNA, leading to oxidation . The compound has been shown to be produced by numerous genotoxic agents, including UV and γ-irradiation, ene-dye antibiotics, and others .

Biochemical Pathways

The presence of 2-Deoxyribonolactone in DNA affects several biochemical pathways. It is one of the numerous oxidation products formed in DNA . The lesion is produced following radical hydrogen atom abstraction at the 1’ position of 2’-deoxyribose . This C1’-oxidized abasic site has been reported to be produced through a variety of radical processes .

Pharmacokinetics

It is known that the compound is formed as a result of dna damage induced by various agents .

Result of Action

The presence of 2-Deoxyribonolactone in DNA leads to significant molecular and cellular effects. It has been shown to produce G→A transitions in Escherichia coli . The compound’s presence in DNA has been associated with an increased reversion rate in AP endonuclease deficient mutants, indicating that the Xth and Nfo AP endonucleases participate in 2-Deoxyribonolactone repair in vivo .

Action Environment

The action, efficacy, and stability of 2-Deoxyribonolactone are influenced by various environmental factors. For instance, the compound is formed as a result of DNA damage induced by a variety of agents, including γ-radiolysis and the enediyne antitumor antibiotics . This suggests that the compound’s action can be influenced by the presence of these agents in the environment.

Eigenschaften

IUPAC Name |

(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXDEYPPAGPYDP-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308989 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34371-14-7 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34371-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxypentanoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of 2-deoxyribonolactone formation in DNA?

A1: 2-Deoxyribonolactone is generated in DNA through various mechanisms, including:

- Ionizing Radiation: Exposure to X-rays and gamma-rays can directly or indirectly (via reactive oxygen species) induce dL formation. [, ]

- Reactive Oxygen Species: Hydroxyl radicals, superoxide radicals, and other reactive oxygen species generated during oxidative stress can attack DNA, leading to dL formation. [, ]

- Antitumor Agents: Certain antitumor drugs like neocarzinostatin and enediyne antibiotics are known to induce dL formation as part of their mechanism of action. [, ]

- Metal Complexes: Copper-phenanthroline complexes and other metal complexes can mediate DNA oxidation, resulting in dL formation. [, ]

- UV Radiation: Although less common, UV irradiation can also lead to dL formation, particularly in specific DNA sequences. [, ]

Q2: What is the chemical structure and formula of 2-deoxyribonolactone?

A2: 2-Deoxyribonolactone has the molecular formula C5H8O5. Its structure consists of a five-membered lactone ring formed by the oxidation of the C1' carbon of the deoxyribose sugar. []

Q3: What are the key spectroscopic characteristics used to identify and characterize 2-deoxyribonolactone?

A3: Several spectroscopic techniques aid in characterizing dL:

- Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are employed to analyze the mass of dL-containing oligonucleotides and their fragmentation patterns upon decomposition. [, ]

- Nuclear Magnetic Resonance (NMR): 1H NMR is valuable for characterizing the structure of dL and its decomposition products. 13C-labelled dL analogs are particularly useful for studying the lesion's dynamics and interactions. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly those coupled with UV or MS detection, are widely used to separate, identify, and quantify dL and its decomposition products in DNA samples. [, ]

Q4: How does 2-deoxyribonolactone interact with DNA and what are the downstream effects?

A4: 2-Deoxyribonolactone, being an abasic site, disrupts the normal base pairing and stacking interactions within the DNA helix. [] This disruption can lead to:

- Replication Fork Stalling: DNA polymerases encounter difficulty replicating past dL, leading to replication fork stalling and potentially cell death. []

- Mutations: While some polymerases can bypass dL, this often results in misincorporation of nucleotides, leading to mutations. [, , ]

- DNA Strand Breaks: dL is inherently unstable and prone to spontaneous or enzyme-catalyzed beta- and delta-elimination reactions, leading to DNA strand breaks. [, ]

- DNA-Protein Crosslinks (DPCs): dL can form covalent adducts with DNA repair enzymes like DNA polymerase β (Polβ) and histones, trapping them on the DNA and hindering repair processes. [, , ]

Q5: What types of mutations are commonly associated with the bypass of 2-deoxyribonolactone during replication?

A5: 2-Deoxyribonolactone exhibits a unique mutagenicity profile compared to other abasic sites:

- G:C to A:T Transitions: These transitions are frequently observed, challenging the traditional "A-rule" where adenine is preferentially incorporated opposite abasic sites. [, ]

- Deletions: Single-base deletions are commonly observed, particularly at 5'-dL sequences, and can be further enhanced in the presence of certain DNA polymerases. [, ]

Q6: How does the presence of 2-deoxyribonolactone affect DNA repair processes?

A6: While dL can be recognized and incised by some DNA repair enzymes like APE1, its processing is complex:

- Base Excision Repair (BER) Inhibition: dL can stall or inhibit key BER enzymes like Polβ due to DPC formation, highlighting the need for alternative repair pathways. [, ]

- Long-Patch BER: This pathway, involving strand displacement synthesis by Polβ and flap endonuclease (FEN1) activity, appears to be a more efficient mechanism for dL repair, minimizing DPC formation. [, ]

- Nucleotide Excision Repair (NER): Studies show that the bacterial NER system UvrABC can also incise tandem lesions containing dL, suggesting an alternative repair pathway. []

Q7: Are there specific DNA sequences or contexts where 2-deoxyribonolactone formation or its biological consequences are more pronounced?

A7: Yes, research has shown that:

- Tandem Lesions: dL often forms alongside other DNA lesions, creating tandem lesions that pose significant challenges to repair processes and exacerbate mutagenic outcomes. [, , ]

- Nucleosome Core Particles: dL located within nucleosome core particles, the fundamental unit of chromatin, exhibits enhanced reactivity and contributes to increased double-strand break formation. [, ]

- Sequence Context: The flanking sequence context around dL can influence the efficiency of bypass by different DNA polymerases, affecting both the rate and fidelity of replication. [, ]

Q8: How is 2-deoxyribonolactone typically quantified in DNA samples?

A8: Quantifying dL is challenging due to its instability. Current methods rely on:

- Decomposition Product Analysis: dL's decomposition product, 5-methylene-2-furanone (5-MF), can be quantified using techniques like GC-MS after catalytic release from DNA. This method assumes 5-MF is primarily derived from dL. [, ]

- Biotin-Cysteine Reactivity: A selective detection method leverages the reaction of dL's decomposition product, butenolide, with a biotinylated cysteine derivative. This method enables detection and quantification of dL at sub-picomole levels. []

Q9: How stable is 2-deoxyribonolactone under physiological conditions and what factors influence its stability?

A9: dL is relatively unstable and readily undergoes decomposition, particularly under alkaline conditions. Factors influencing its stability include:

- pH: dL is highly sensitive to pH, with its half-life decreasing significantly as pH increases. [, ]

- Temperature: Increased temperature accelerates dL decomposition. [, ]

- DNA Structure: dL stability can be influenced by its location within DNA, such as its presence in single-stranded vs. double-stranded DNA or within nucleosome core particles. [, , ]

- Presence of Catalysts: Certain molecules, like spermine and histone proteins, can catalyze dL decomposition. [, ]

Q10: What are the main decomposition products of 2-deoxyribonolactone and how are they analyzed?

A10: dL decomposes via a two-step β- and δ-elimination mechanism, leading to:

- 5-Methylene-2-furanone (5-MF): This volatile compound is a characteristic marker of dL decomposition and can be analyzed using GC-MS. [, ]

- Butenolide: This intermediate product can be trapped and detected using specific reagents like biotinylated cysteine. []

- Phosphorylated DNA Fragments: Depending on the location of dL within the DNA strand, various phosphorylated DNA fragments are generated and can be analyzed using techniques like HPLC or gel electrophoresis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)

![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)

![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)